molecular formula C9H12BBrO3 B11757191 4-Bromo-2-propoxyphenylboronic acid

4-Bromo-2-propoxyphenylboronic acid

Cat. No.: B11757191
M. Wt: 258.91 g/mol
InChI Key: DNQCJHQDKFIFQG-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxyphenylboronic acid is an organoboron compound that features a bromine atom, a propoxy group, and a boronic acid moiety attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-propoxyphenylboronic acid typically involves the borylation of an aryl halide. One common method is the reaction of 4-bromo-2-propoxyphenylmagnesium bromide with a boron-containing reagent such as trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-propoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Bromo-2-propoxyphenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromophenylboronic acid
  • 2-Propoxyphenylboronic acid
  • 4-Bromo-2-hydroxyphenylboronic acid

Comparison: 4-Bromo-2-propoxyphenylboronic acid is unique due to the presence of both a bromine atom and a propoxy group on the phenyl ring. This combination allows for versatile reactivity, enabling both electrophilic and nucleophilic substitution reactions. In contrast, 4-Bromophenylboronic acid lacks the propoxy group, limiting its reactivity to some extent. Similarly, 2-Propoxyphenylboronic acid lacks the bromine atom, which reduces its utility in certain cross-coupling reactions.

Properties

Molecular Formula

C9H12BBrO3

Molecular Weight

258.91 g/mol

IUPAC Name

(4-bromo-2-propoxyphenyl)boronic acid

InChI

InChI=1S/C9H12BBrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3

InChI Key

DNQCJHQDKFIFQG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Br)OCCC)(O)O

Origin of Product

United States

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